4-[(2-Methoxyphenyl)methyl]oxan-4-amine
Overview
Description
4-[(2-Methoxyphenyl)methyl]oxan-4-amine is an organic compound with the molecular formula C13H19NO2 It is a derivative of oxane, featuring a methoxyphenyl group attached to the oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methoxyphenyl)methyl]oxan-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-methoxybenzyl chloride and tetrahydro-2H-pyran-4-amine.
Reaction: The 2-methoxybenzyl chloride is reacted with tetrahydro-2H-pyran-4-amine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures (60-80°C) for several hours.
Purification: The resulting product is purified using column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methoxyphenyl)methyl]oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-[(2-Hydroxyphenyl)methyl]oxan-4-amine.
Reduction: The compound can be reduced to form this compound hydrochloride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: 4-[(2-Hydroxyphenyl)methyl]oxan-4-amine.
Reduction: this compound hydrochloride.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[(2-Methoxyphenyl)methyl]oxan-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(2-Methoxyphenyl)methyl]oxan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[(2-Hydroxyphenyl)methyl]oxan-4-amine: Similar structure but with a hydroxyl group instead of a methoxy group.
4-[(2-Methylphenyl)methyl]oxan-4-amine: Similar structure but with a methyl group instead of a methoxy group.
4-[(2-Chlorophenyl)methyl]oxan-4-amine: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
4-[(2-Methoxyphenyl)methyl]oxan-4-amine is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. The methoxy group can enhance the compound’s solubility in organic solvents and its ability to participate in specific chemical reactions.
Properties
IUPAC Name |
4-[(2-methoxyphenyl)methyl]oxan-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-5-3-2-4-11(12)10-13(14)6-8-16-9-7-13/h2-5H,6-10,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZAXKZXFVUGJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2(CCOCC2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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